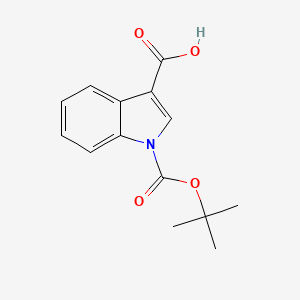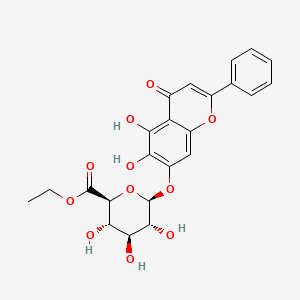
Hydroxyphenyl propamidobenzoic acid
Vue d'ensemble
Description
Hydroxyphenyl propamidobenzoic acid is a synthetic compound derived from oats (Avena sativa). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This compound has gained significant attention due to its potential health benefits and applications in skincare and cosmetic products.
Mécanisme D'action
- It draws and holds onto precious hydration, resulting in plumper, smoother skin that is less prone to dryness and irritation .
- While specific biochemical pathways are not extensively documented, studies have shown impressive results:
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Hydroxyphenyl propamidobenzoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to have anti-inflammatory properties
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to improve superoxide dismutase activity in the thigh muscles, liver, and kidney, and increases glutathione peroxidase activity in the thigh muscles and heart . These effects suggest that this compound may influence cell function by modulating oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to have anti-inflammatory effects, potentially through modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For example, in a study on patients with seborrheic dermatitis, a significant decrease in scoring index mean scores was observed after 7 and 14 days of treatment with a cream containing this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving mice, the compound was added at a dose of 0.1 g/kg to the diet to observe its ability to regulate tissue oxidation and antioxidant balance .
Méthodes De Préparation
The preparation of hydroxyphenyl propamidobenzoic acid involves a series of steps starting from p-hydroxyphenylpropionic acid through esterification and amidation processes. Initially, p-hydroxyphenylpropionic acid is reacted with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. Subsequently, this compound undergoes amidation with anthranilic acid at 130-140°C using a catalyst like trimethylaluminum in a suitable solvent like dimethyl sulfoxide. The reaction mixture is then quenched to yield crude this compound. Lastly, recrystallization and drying steps are employed to obtain the final product . This method boasts improved raw material conversion rates, a short process with high yield reaching up to 92%, making it suitable for large-scale industrial production .
Analyse Des Réactions Chimiques
Hydroxyphenyl propamidobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: In the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, this compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives
Applications De Recherche Scientifique
Hydroxyphenyl propamidobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it valuable in studying cellular oxidative stress and inflammation pathways.
Medicine: this compound has shown potential in treating chronic pruritus, eczema, and psoriasis due to its anti-inflammatory effects. .
Industry: The compound is used in skincare and cosmetic products for its skin-soothing, protective, and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Hydroxyphenyl propamidobenzoic acid is a synthetic analog of avenanthramides, which are active compounds found in oats. Similar compounds include:
Avenanthramide A: Known for its anti-inflammatory and antioxidant properties.
Avenanthramide B: Exhibits anti-itch and anti-inflammatory effects.
Avenanthramide C: Demonstrates antioxidant and anti-inflammatory activities
This compound is unique due to its synthetic origin and enhanced stability compared to naturally occurring avenanthramides
Propriétés
IUPAC Name |
2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOKZQWYFNKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220022 | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697235-49-7 | |
| Record name | Dihydroavenanthramide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyphenyl Propamidobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPHENYL PROPAMIDOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KRT26H77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)




